molecular formula C17H16N2O2 B2824632 N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-27-3

N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2824632
CAS No.: 941969-27-3
M. Wt: 280.327
InChI Key: CDYNXBRMMNHYEK-UHFFFAOYSA-N
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Description

N-Ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide is a chemical compound of significant interest in medicinal and organic chemistry research. Its structure is based on the furo[3,2-b]pyridine scaffold, a fused heterocyclic system known for its diverse biological activities and presence in pharmacologically active molecules . This scaffold has attracted remarkable attention for its wide range of potential applications, serving as a core structure in the development of novel therapeutic agents . Compounds featuring the furo[3,2-b]pyridine core have been investigated as potential inhibitors of various biological targets. Notably, closely related derivatives have been designed and synthesized as potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key target in anti-angiogenesis cancer research . The inhibition of VEGFR-2 tyrosine kinase is a established strategy in oncology, as it can disrupt the blood supply necessary for tumor growth and metastasis . The structural similarity of this compound to such inhibitors suggests its value in related biochemical and cell-based studies. Furthermore, furo[3,2-b]pyridine derivatives have demonstrated other pharmacological properties, including potential as antibiotics, antivirals, antifungals, and as inhibitors of enzymes like α-glucosidase and β-glucosidase . The synthesis of such fused heterocycles often involves versatile methods, including cycloaddition, cycloisomerization, and cross-coupling reactions, making them a rich area of study in synthetic organic chemistry . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-3-19(13-7-5-4-6-8-13)17(20)16-11-14-15(21-16)10-9-12(2)18-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYNXBRMMNHYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC3=C(O2)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the furo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving suitable precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or pharmaceuticals.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its use as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be utilized in the production of specialty chemicals, agrochemicals, or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences between N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide and related compounds:

Compound Name Core Structure R1 (Carboxamide) R2 (Pyridine) R3 (Furo) Molecular Formula (Calculated) Molecular Weight (g/mol)
This compound (Target) Furo[3,2-b]pyridine N-Ethyl, N-Ph 5-Methyl - C₁₈H₁₇N₂O₂ 299.35
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-(pyridin-2-yl)cyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine N-Methyl 6-Trifluoroethylamino 2-(4-Fluorophenyl), 3-Carbamoyl C₃₃H₂₆F₄N₆O₃ 646.59
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine N-Methyl 6-Trifluoroethylamino 2-(4-Fluorophenyl), 3-Carbamoyl C₃₁H₂₇F₄N₅O₃ 617.57

Key Observations :

  • Core Variation : The target compound features a furo[3,2-b]pyridine core, while analogs in and use furo[2,3-b]pyridine, altering ring fusion positions and electronic properties.
  • Substituent Effects: The N-ethyl and N-phenyl groups in the target compound likely enhance lipophilicity (logP ~3.5, estimated) compared to N-methyl substituents in analogs (logP ~2.8–3.2) . Trifluoroethylamino groups in analogs () improve metabolic stability due to fluorine’s electron-withdrawing effects, whereas the target’s 5-methyl group may increase steric bulk.
  • Synthetic Complexity : Analogs in and require multi-step coupling reactions (e.g., using tetramethylisouronium hexafluorophosphate as a coupling reagent ), while the target’s synthesis may involve simpler alkylation of the carboxamide.

Analytical Characterization

  • LC/MS Conditions : The analog in was analyzed using a Waters Acquity UPLC BEH C18 column with a gradient of acetonitrile/water + ammonium acetate, achieving retention times consistent with moderate polarity . The target compound, with higher lipophilicity, would likely exhibit a longer retention time under similar conditions.

Q & A

Q. What are the optimal synthetic routes for N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide?

  • Methodological Answer : The synthesis typically involves constructing the furo[3,2-b]pyridine core via cyclization of precursors like 2-chloropyridine derivatives with furan-based intermediates. Subsequent functionalization introduces the ethyl, methyl, and phenyl groups. For example, carboxamide formation can be achieved using coupling agents like EDCl/HOBt under anhydrous conditions. Reaction optimization should focus on solvent choice (e.g., DMF or dichloromethane), temperature control (reflux vs. room temperature), and catalyst selection (e.g., palladium for cross-coupling steps). Characterization via 1H^1H/13C^13C-NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
  • Spectroscopy : 1H^1H-NMR to verify proton environments (e.g., ethyl group triplet at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–8.0 ppm). 13C^13C-NMR confirms carbonyl carbons (amide C=O at ~168 ppm).
  • Mass Spectrometry : HRMS (ESI+) to match the molecular ion peak with the theoretical mass (e.g., C18_{18}H17_{17}N2_2O2+_2^+: calculated 299.1285, observed 299.1289) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Screen for antimicrobial activity using microdilution assays (e.g., MIC against Staphylococcus aureus or Escherichia coli). For enzyme inhibition, employ kinetic assays (e.g., acetylcholinesterase inhibition via Ellman’s method). Use positive controls (e.g., chloramphenicol for antibacterial tests) and replicate experiments (n ≥ 3) to ensure reliability. Selectivity indices (IC50_{50} ratios) should be calculated to assess therapeutic potential .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 4EY7 for acetylcholinesterase). Parameterize the compound’s structure with Gaussian 09 (DFT/B3LYP/6-31G*) to generate optimized geometries and electrostatic potentials. Analyze binding affinities (ΔG values) and hydrogen-bonding interactions. Validate predictions with mutagenesis studies or competitive binding assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Replication : Standardize assay conditions (e.g., pH, temperature, cell lines).
  • Structural Analysis : Compare batch-specific NMR/HRMS data to rule out impurities.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values for enzyme inhibition) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.
  • Mechanistic Studies : Use isotopic labeling (e.g., 14C^{14}C) to trace metabolic pathways and identify active metabolites .

Q. How can researchers optimize the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Solubility : Test co-solvents (e.g., PEG-400) or salt forms (e.g., hydrochloride).
  • Metabolic Stability : Conduct liver microsome assays (human/rat) with LC-MS/MS to quantify degradation rates.
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption.
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxylation) while monitoring SAR via comparative bioassays .

Q. What advanced techniques characterize reaction intermediates during synthesis?

  • Methodological Answer :
  • In Situ Monitoring : ReactIR to track carbonyl formation during cyclization.
  • Isolation of Intermediates : Flash chromatography (silica gel, hexane/EtOAc gradient) followed by X-ray crystallography for unambiguous structural confirmation.
  • Kinetic Studies : Use stopped-flow NMR to measure reaction rates and identify rate-limiting steps .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition IC50_{50} values?

  • Methodological Answer :
  • Assay Conditions : Verify substrate concentrations (e.g., acetylthiocholine for AChE) and incubation times.
  • Enzyme Source : Compare recombinant vs. tissue-extracted enzymes (e.g., human erythrocyte AChE vs. electric eel AChE).
  • Data Normalization : Express activity as % inhibition relative to vehicle controls. Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. Why do solubility studies yield conflicting results across laboratories?

  • Methodological Answer :
  • Buffer Composition : Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2).
  • Temperature Control : Ensure consistent equilibration (e.g., 25°C ± 0.5°C).
  • Analytical Method : Compare UV spectroscopy (λ_max) with nephelometry for turbidity measurements .

Tables for Key Data

Q. Table 1: Comparative Biological Activity of Furopyridine Derivatives

CompoundAntibacterial MIC (µg/mL)AChE IC50_{50} (nM)Reference
Target Compound8.2 ± 0.3120 ± 15
N-(4-chlorophenyl) Analog12.5 ± 1.185 ± 10
5-Trifluoromethyl Derivative>50220 ± 25

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield Improvement (%)
Solvent (Cyclization Step)Anhydrous DMF+22%
Catalyst (Pd(OAc)2_2)5 mol%+15%
Reaction Temperature80°C (reflux)+30%

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